Benzene, [[(6-iodohexyl)oxy]methyl]-
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Overview
Description
Benzene, [[(6-iodohexyl)oxy]methyl]- is an organic compound with the molecular formula C13H19IO. It is characterized by the presence of a benzene ring attached to a 6-iodohexyl group through an oxy-methyl linkage. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactivity of the iodoalkyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(6-iodohexyl)oxy]methyl]- typically involves the reaction of benzyl alcohol with 6-iodohexanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate benzyl ether, which is then iodinated to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of Benzene, [[(6-iodohexyl)oxy]methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, [[(6-iodohexyl)oxy]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the iodo group can yield the corresponding alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of benzyl ethers or thioethers.
Oxidation: Formation of benzyl alcohols or benzoic acids.
Reduction: Formation of hexylbenzene.
Scientific Research Applications
Benzene, [[(6-iodohexyl)oxy]methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of membrane dynamics and protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [[(6-iodohexyl)oxy]methyl]- involves its interaction with molecular targets through its iodoalkyl group. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The benzene ring provides stability and facilitates the compound’s incorporation into hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
- Benzene, [[(6-bromohexyl)oxy]methyl]-
- Benzene, [[(6-chlorohexyl)oxy]methyl]-
- Benzene, [[(6-fluorohexyl)oxy]methyl]-
Uniqueness
Benzene, [[(6-iodohexyl)oxy]methyl]- is unique due to the presence of the iodo group, which imparts higher reactivity compared to its bromo, chloro, and fluoro counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in biochemical studies.
Properties
CAS No. |
97510-97-9 |
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Molecular Formula |
C13H19IO |
Molecular Weight |
318.19 g/mol |
IUPAC Name |
6-iodohexoxymethylbenzene |
InChI |
InChI=1S/C13H19IO/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 |
InChI Key |
NOTUNHQYDCXAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCI |
Origin of Product |
United States |
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